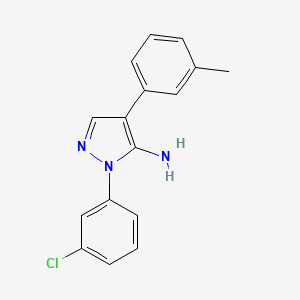

1-(3-chlorophenyl)-4-(3-methylphenyl)-1H-pyrazol-5-amine

Description

1-(3-Chlorophenyl)-4-(3-methylphenyl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a chlorine atom at the 3-position of the phenyl ring (position 1 of the pyrazole) and a 3-methylphenyl group at position 4 of the pyrazole. The structural uniqueness of this compound lies in its substitution pattern, which may influence its electronic, steric, and pharmacokinetic properties compared to analogs.

Properties

IUPAC Name |

2-(3-chlorophenyl)-4-(3-methylphenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3/c1-11-4-2-5-12(8-11)15-10-19-20(16(15)18)14-7-3-6-13(17)9-14/h2-10H,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLZEWFAKKFQCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(N(N=C2)C3=CC(=CC=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-4-(3-methylphenyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate substituted hydrazines with α,β-unsaturated carbonyl compounds. One common method includes the cyclization of 3-chlorophenylhydrazine with 3-methylphenylacetylene under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and requires heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 1-(3-chlorophenyl)-4-(3-methylphenyl)-1H-pyrazol-5-amine may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-4-(3-methylphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-(3-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound may interact with cellular receptors to induce apoptosis in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations:

- Substituent Position : The target compound’s 4-(3-methylphenyl) group distinguishes it from analogs with substituents at position 3 (e.g., 3-(3-chlorophenyl)-1H-pyrazol-5-amine). Regioisomerism significantly impacts bioactivity; for example, switching substituent positions in pyrazoles alters kinase selectivity .

- Electronic Effects : The 3-methylphenyl group (electron-donating) contrasts with electron-withdrawing groups like CF₃ () or trichlorophenyl (), affecting charge distribution and binding interactions.

- Steric Effects : Bulky substituents at position 4 (e.g., 3-methylphenyl) may hinder binding to flat enzymatic pockets compared to smaller groups (e.g., methyl or hydrogen) .

Biological Activity

1-(3-Chlorophenyl)-4-(3-methylphenyl)-1H-pyrazol-5-amine (CAS Number: 242797-15-5) is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 1-(3-chlorophenyl)-4-(3-methylphenyl)-1H-pyrazol-5-amine is , with a molecular weight of 283.76 g/mol. The presence of chlorine and methyl groups in its structure suggests potential interactions with biological targets, influencing its pharmacological profile.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of pyrazole derivatives, including 1-(3-chlorophenyl)-4-(3-methylphenyl)-1H-pyrazol-5-amine.

In Vitro Studies

A notable study assessed various pyrazole derivatives against common pathogens. The compound demonstrated significant activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics. Specifically, it was effective against Staphylococcus aureus and Escherichia coli, exhibiting MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives tested .

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.25 | 0.30 |

Additionally, the compound showed a significant reduction in biofilm formation compared to Ciprofloxacin, indicating its potential as a therapeutic agent against biofilm-associated infections .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been extensively studied, with promising results.

Case Studies

In a series of experiments evaluating COX-2 inhibitory activity, 1-(3-chlorophenyl)-4-(3-methylphenyl)-1H-pyrazol-5-amine exhibited IC50 values indicating strong inhibition of COX enzymes, which are critical in the inflammatory process. The compound's IC50 for COX-2 was reported at approximately 0.02–0.04 μM, demonstrating its potency relative to traditional anti-inflammatory drugs like diclofenac .

| Compound | IC50 (μM) |

|---|---|

| 1-(3-Chlorophenyl)-4-(3-Methylphenyl)-1H-Pyrazol-5-Amine | 0.02 - 0.04 |

| Diclofenac | 0.05 |

Cytotoxicity and Safety Profile

Assessing the cytotoxic effects is crucial for determining the safety profile of any therapeutic agent.

Hemolytic Activity

Studies have shown that this pyrazole derivative exhibits low hemolytic activity (% lysis ranging from 3.23% to 15.22%), indicating a favorable safety profile compared to standard hemolytic agents such as Triton X-100 . Furthermore, cytotoxicity assays revealed IC50 values greater than 60 μM, suggesting that it is relatively non-toxic to human cell lines at therapeutic concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.